molecular formula C23H21N3O3 B2714524 N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide CAS No. 1797182-42-3

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide

Cat. No. B2714524
CAS RN: 1797182-42-3
M. Wt: 387.439
InChI Key: TYWFYMMVTLNFEP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives are a category of compounds that have been studied for their antimicrobial potency against a panel of bacterial and fungal pathogens . They are part of the larger group of azole antifungals, which also includes compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves organic chemistry techniques and is usually carried out in specialized laboratories . For example, two newly synthesized imidazo[1,2-a]pyridine derivative molecules, referred to as Probe I and Probe II, were obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research Institute (CSIR–CLRI), Chennai .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be analyzed using various techniques, including in-silico molecular docking . This allows researchers to understand the compound’s dynamics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridine derivatives can be complex and are usually studied using both in vitro and in silico assays .

Scientific Research Applications

Gastric Antisecretory and Cytoprotective Properties

Research on imidazo[1,2-a]pyridines, including compounds structurally similar to N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide, has shown significant gastric antisecretory and cytoprotective properties. These compounds are neither histamine (H2) receptor antagonists nor prostaglandin analogues, but they display activity in both suppressing gastric acid secretion and protecting gastric mucosa. The antisecretory mechanism may involve inhibition of the H+/K+-ATPase enzyme, crucial in gastric acid production (Kaminski et al., 1985).

Melatonin Receptor Ligands

A class of imidazo[1,2-a]pyridines, structurally related to this compound, has been designed and synthesized as melatonin receptor ligands. These compounds show selectivity and affinity for melatonin receptors, indicating potential use in disorders related to melatonin receptor dysfunction (El Kazzouli et al., 2011).

Breast Cancer Chemotherapy

Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells. These compounds, related in structure to this compound, exhibit high cytotoxicity and can induce apoptosis in cancer cells. They intercalate into DNA and inhibit cell proliferation, indicating potential as anticancer agents (Almeida et al., 2018).

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine derivatives involves inhibiting the formation of yeast to mold as well as ergosterol formation . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to the death of the fungus .

Safety and Hazards

The safety and hazards of imidazo[1,2-a]pyridine derivatives are usually evaluated through ADMET analysis . For example, the ADMET analysis of Probe II suggested that it could be moderately toxic to humans .

Future Directions

The study of imidazo[1,2-a]pyridine derivatives is ongoing, and these compounds show promise for development into a new generation of drug treatments aimed at addressing the emerging drug resistance in various pathogens, including Candida spp .

properties

IUPAC Name

N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-28-20-11-5-6-12-21(20)29-17-23(27)26(18-9-3-2-4-10-18)16-19-15-24-22-13-7-8-14-25(19)22/h2-15H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWFYMMVTLNFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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